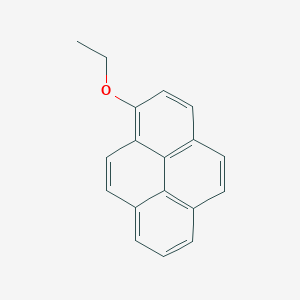
1-Ethoxypyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxypyrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is a derivative of pyrene, where an ethoxy group is attached to the first carbon atom of the pyrene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxypyrene can be synthesized through several methods. One common approach involves the reaction of pyrene with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the pyrene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxypyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-hydroxyethoxypyrene using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 1-ethoxydihydropyrene.
Substitution: It can undergo electrophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Hydroxyethoxypyrene.
Reduction: 1-Ethoxydihydropyrene.
Substitution: Various substituted pyrene derivatives depending on the substituent used.
Applications De Recherche Scientifique
1-Ethoxypyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-ethoxypyrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways. For example, its interaction with cytochrome P450 enzymes can lead to its metabolic activation or detoxification.
Comparaison Avec Des Composés Similaires
1-Methoxypyrene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Hydroxypyrene: Contains a hydroxyl group instead of an ethoxy group.
1-Aminopyrene: Features an amino group in place of the ethoxy group.
Uniqueness: 1-Ethoxypyrene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
174368-65-1 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
1-ethoxypyrene |
InChI |
InChI=1S/C18H14O/c1-2-19-16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3 |
Clé InChI |
WIGAVRUYAYGVPK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



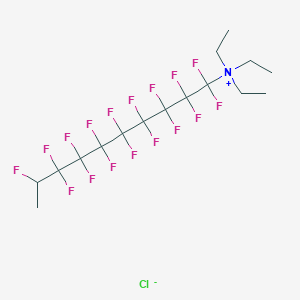
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)

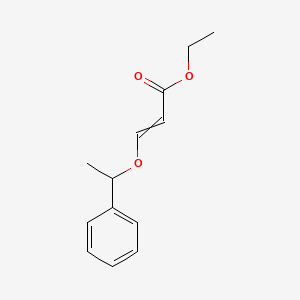
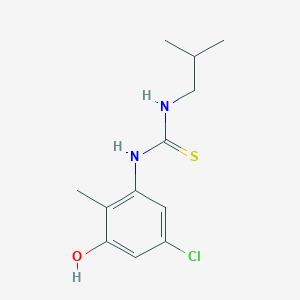
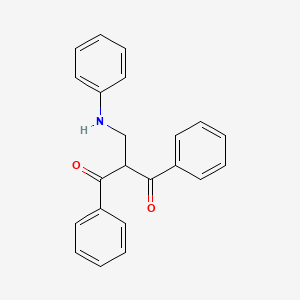

![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)


